![molecular formula C15H20N2O4 B4120867 4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid](/img/structure/B4120867.png)
4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid
描述
The compound has garnered interest due to its structural complexity and potential applications in various fields, excluding direct drug usage and dosage considerations. Its synthesis and structural analysis provide insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes. For instance, one study detailed the synthesis of a related compound through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone, characterized by various spectroscopic techniques (Nayak et al., 2014). Another approach for synthesizing morpholine derivatives includes reactions that utilize catalytic amounts of morpholine or piperidine, indicating the versatility and reactivity of the morpholine group in chemical synthesis (Mar'yasov et al., 2016).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic methods such as FT-IR and NMR, alongside X-ray crystallography, reveals detailed insights into the compound's geometry and electronic structure. For example, a study used FT-IR, 1H NMR, and single crystal X-ray diffraction to elucidate the structure of a closely related compound, providing valuable information on molecular vibrations and electronic distribution (Raju et al., 2015).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds can be inferred from their interactions and stability analyses. NBO analysis, for example, can shed light on the stability arising from hyper-conjugative interactions and charge delocalization within the molecule (Vanasundari et al., 2018). Molecular docking studies further demonstrate the potential biological activities by identifying non-covalent interactions critical for molecular recognition and binding.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and thermal stability, can be determined through spectroscopic analysis and thermal analysis techniques like TGA and DTA. The crystal and thermal analysis of a similar compound provided insights into its stability under various temperature conditions (Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential as a precursor for further chemical modifications, and optical properties, are crucial for understanding its application scope. Studies on related compounds have highlighted their optical properties and reactivity, indicating their potential in material science and photophysical applications (Gao et al., 2011).
安全和危害
作用机制
Target of Action
The primary targets of 4-[(3-methylphenyl)amino]-2-(4-morpholinyl)-4-oxobutanoic acid are Mitogen-activated protein kinase 1 , Insulin receptor , and Insulin receptor substrate 1 . These proteins play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.
Mode of Action
This could lead to changes in the signaling pathways they are involved in, affecting cellular functions .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the Mitogen-activated protein kinase pathway, which is involved in cell growth and differentiation, and the Insulin signaling pathway, which regulates glucose metabolism, could be influenced .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its interaction with its targets and the subsequent changes in the biochemical pathways. This could potentially lead to changes in cell growth, differentiation, and metabolism .
属性
IUPAC Name |
4-(3-methylanilino)-2-morpholin-4-yl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-11-3-2-4-12(9-11)16-14(18)10-13(15(19)20)17-5-7-21-8-6-17/h2-4,9,13H,5-8,10H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMTWRGZZIQNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)carbamoyl]-2-(morpholin-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



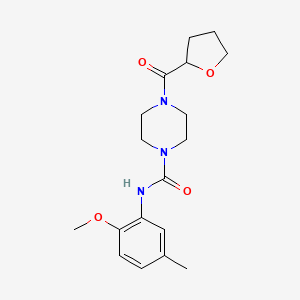
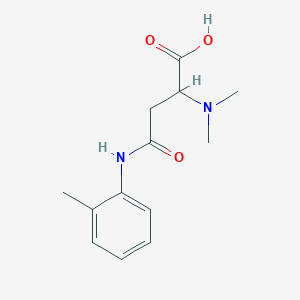
![2-{[2-(4-methylphenyl)cyclopropyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4120795.png)
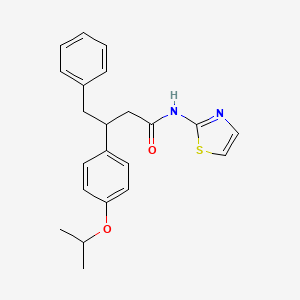

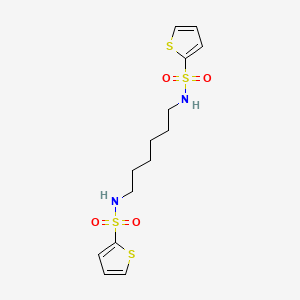
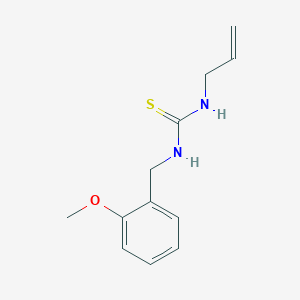
![N-(4-methoxyphenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-4-quinazolinamine](/img/structure/B4120843.png)
![methyl {4-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B4120854.png)
![methyl 2-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4120862.png)
![2-({N-(2-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4120863.png)
![N-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4120872.png)
![1-[4-(benzyloxy)-3-ethoxyphenyl]-7-chloro-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120875.png)
![methyl 2-[({[4-(aminosulfonyl)benzyl]amino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4120878.png)